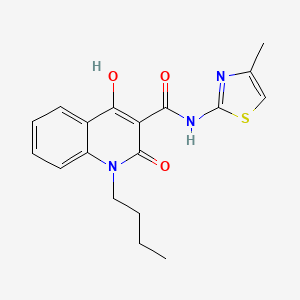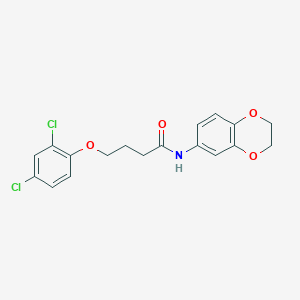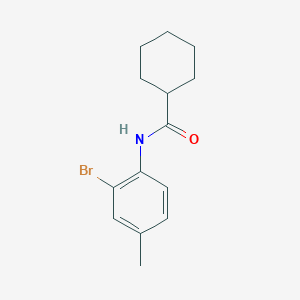
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine is an organic compound that belongs to the class of imines. This compound features a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The presence of the (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s specific stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine can be achieved through a multi-step process:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Imine: The imine can be formed by the condensation of the benzodioxole derivative with an appropriate aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Diethoxyethyl Group: The final step involves the reaction of the imine with 2,2-diethoxyethanol under basic conditions to introduce the diethoxyethyl group.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-dimethoxyethyl)methanimine: Similar structure but with dimethoxyethyl group instead of diethoxyethyl.
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxypropyl)methanimine: Similar structure but with diethoxypropyl group instead of diethoxyethyl.
Uniqueness
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine is unique due to its specific stereochemistry and the presence of the diethoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
| 61190-09-8 | |
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine |
InChI |
InChI=1S/C14H19NO4/c1-3-16-14(17-4-2)9-15-8-11-5-6-12-13(7-11)19-10-18-12/h5-8,14H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
OTWYEBSFSADLAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN=CC1=CC2=C(C=C1)OCO2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)










![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)

